molecular formula C10H15F2NO3S2 B6635145 N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B6635145
M. Wt: 299.4 g/mol
InChI Key: OSZREMBPFOCKJS-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with sulfonamide, hydroxyethyl, and difluoroethyl groups

Properties

IUPAC Name

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3S2/c1-7-5-9(8(2)17-7)18(15,16)13(3-4-14)6-10(11)12/h5,10,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZREMBPFOCKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)N(CCO)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Addition of Hydroxyethyl and Difluoroethyl Groups: The hydroxyethyl and difluoroethyl groups are introduced through nucleophilic substitution reactions. The thiophene sulfonamide is reacted with 2-chloroethanol and 2,2-difluoroethylamine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the difluoroethyl and hydroxyethyl groups may enhance binding affinity and specificity. The thiophene ring provides a stable scaffold that can interact with hydrophobic regions of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylfuran-3-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for research and development.

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